1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene
Overview
Description
1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene is a fluorinated aromatic compound characterized by the presence of both trifluoroethyl and trifluoromethyl groups attached to a benzene ring. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Another approach involves the use of trifluoromethyl ketones as intermediates, which can be further modified to introduce the trifluoroethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of metal-free and air-tolerant processes, such as the DBU-promoted tandem cycloaromatization reaction, can also be employed for the synthesis of trifluoromethyl arenes .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing trifluoromethyl groups makes the benzene ring more susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding trifluoromethyl ketones or reduction to yield trifluoroethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Substitution Reactions: Products include trifluoromethyl-substituted aromatic compounds.
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of trifluoroethyl derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene finds applications in various fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene is primarily influenced by the electron-withdrawing effects of the trifluoromethyl groups. These groups enhance the compound’s reactivity towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
Trifluoromethylbenzene: Contains a single trifluoromethyl group attached to the benzene ring.
1-(Trifluoromethyl)-2-(trifluoromethyl)-benzene: Contains two trifluoromethyl groups attached to the benzene ring.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene is unique due to the presence of both trifluoroethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. This combination enhances its reactivity and makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)5-6-3-1-2-4-7(6)9(13,14)15/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPMMWYPBBXCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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